![molecular formula C20H16N4O2S B285638 N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285638.png)
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide, also known as NPS-2143, is a small molecule inhibitor that targets the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and hyperparathyroidism.
Mécanisme D'action
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide targets the CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. When calcium levels in the body are high, CaSR is activated, leading to a decrease in parathyroid hormone secretion, increased calcium excretion in the urine, and decreased calcium absorption in the gut. N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide inhibits CaSR-mediated signaling, leading to an increase in parathyroid hormone secretion, decreased calcium excretion in the urine, and increased calcium absorption in the gut.
Biochemical and Physiological Effects:
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to have various biochemical and physiological effects. In cancer, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR signaling pathway. In osteoporosis, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to increase bone density and reduce bone resorption by inhibiting CaSR-mediated signaling. In hyperparathyroidism, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to reduce the secretion of parathyroid hormone by targeting CaSR in the parathyroid gland. These studies suggest that N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor that targets a specific receptor, making it a useful tool for studying the CaSR signaling pathway. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it has low solubility in water, which can make it challenging to work with in some experiments. Another limitation is that it has low bioavailability, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and hypertension. Another direction is to develop more potent and selective inhibitors of CaSR that can overcome the limitations of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. Additionally, future research could focus on understanding the downstream signaling pathways of CaSR and how they contribute to the physiological effects of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. Overall, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has significant potential for further research and development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide involves the reaction of 2-mercapto-5-pyridin-4-yl-1,3,4-oxadiazole with 1-bromo-naphthalene-4-carboxylic acid, followed by amidation with propionyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The yield of the synthesis is around 40%, and the purity of the product is confirmed by NMR and HPLC analysis.
Applications De Recherche Scientifique
N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR signaling pathway. In osteoporosis, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to increase bone density and reduce bone resorption by inhibiting CaSR-mediated signaling. In hyperparathyroidism, N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to reduce the secretion of parathyroid hormone by targeting CaSR in the parathyroid gland. These studies suggest that N-Naphthalen-1-yl-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has potential therapeutic applications in various diseases.
Propriétés
Formule moléculaire |
C20H16N4O2S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C20H16N4O2S/c25-18(22-17-7-3-5-14-4-1-2-6-16(14)17)10-13-27-20-24-23-19(26-20)15-8-11-21-12-9-15/h1-9,11-12H,10,13H2,(H,22,25) |
Clé InChI |
GKQASRSNLIBPRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=NC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



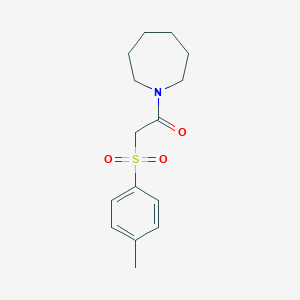
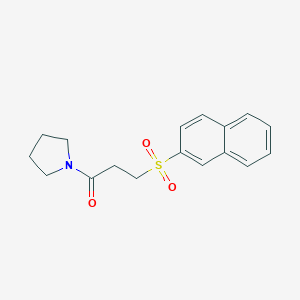
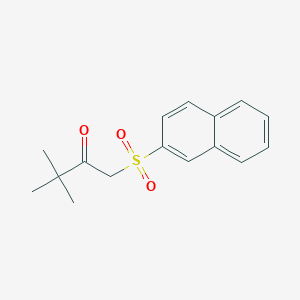

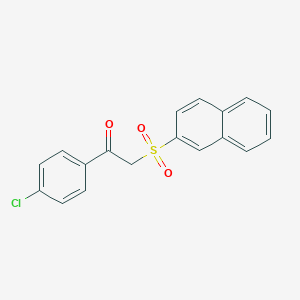
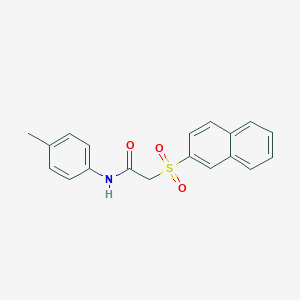
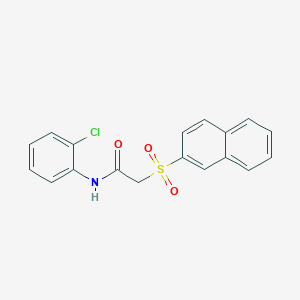
![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)


![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)